molecular formula C13H18FN B13514337 (Cyclobutylmethyl)[(2-fluoro-5-methylphenyl)methyl]amine

(Cyclobutylmethyl)[(2-fluoro-5-methylphenyl)methyl]amine

Cat. No.: B13514337
M. Wt: 207.29 g/mol
InChI Key: BDRQHAPILMZURZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Cyclobutylmethyl)[(2-fluoro-5-methylphenyl)methyl]amine is a chemical compound with the molecular formula C13H18FN. It is characterized by the presence of a cyclobutylmethyl group and a 2-fluoro-5-methylphenylmethyl group attached to an amine. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Cyclobutylmethyl)[(2-fluoro-5-methylphenyl)methyl]amine typically involves the reaction of cyclobutylmethylamine with 2-fluoro-5-methylbenzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(Cyclobutylmethyl)[(2-fluoro-5-methylphenyl)methyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(Cyclobutylmethyl)[(2-fluoro-5-methylphenyl)methyl]amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Cyclobutylmethyl)[(2-fluoro-5-methylphenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

  • (Cyclopropylmethyl)[(2-fluoro-5-methylphenyl)methyl]amine
  • (Cyclopentylmethyl)[(2-fluoro-5-methylphenyl)methyl]amine
  • (Cyclohexylmethyl)[(2-fluoro-5-methylphenyl)methyl]amine

Uniqueness

(Cyclobutylmethyl)[(2-fluoro-5-methylphenyl)methyl]amine is unique due to the presence of the cyclobutylmethyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity.

Properties

Molecular Formula

C13H18FN

Molecular Weight

207.29 g/mol

IUPAC Name

1-cyclobutyl-N-[(2-fluoro-5-methylphenyl)methyl]methanamine

InChI

InChI=1S/C13H18FN/c1-10-5-6-13(14)12(7-10)9-15-8-11-3-2-4-11/h5-7,11,15H,2-4,8-9H2,1H3

InChI Key

BDRQHAPILMZURZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)F)CNCC2CCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.